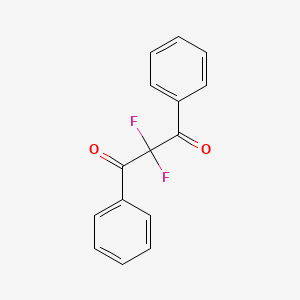
2,2-Difluoro-1,3-diphenylpropane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-1,3-diphenylpropane-1,3-dione is an organofluorine compound characterized by the presence of two fluorine atoms attached to a 1,3-diphenylpropane-1,3-dione backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoro-1,3-diphenylpropane-1,3-dione typically involves the fluorination of 1,3-diketones or 1,3-ketoester derivatives. One common method employs fluorine gas in the presence of quinuclidine, which generates a fluoride ion in situ. This ion facilitates the fluorination process by limiting enolization and creating an electrophilic N–F fluorinating agent .
Industrial Production Methods: Industrial production methods for this compound often utilize electrophilic fluorinating agents such as Selectfluor, NFSI, and NFOBS. These agents are effective in converting methylene groups to difluoromethylene groups under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Difluoro-1,3-diphenylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions are common, especially involving halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often employ reagents like bromine or chlorine under acidic conditions.
Major Products: The major products formed from these reactions include difluorinated diketones, alcohol derivatives, and halogenated compounds .
Aplicaciones Científicas De Investigación
2,2-Difluoro-1,3-diphenylpropane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential in drug development, particularly in enhancing the metabolic stability and bioavailability of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,2-difluoro-1,3-diphenylpropane-1,3-dione involves its interaction with various molecular targets and pathways. The presence of difluoromethylene groups enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. This interaction can modulate enzyme activity and influence metabolic pathways, making the compound valuable in drug development and biochemical research .
Comparación Con Compuestos Similares
1,3-Diphenylpropane-1,3-dione (Dibenzoylmethane): Lacks the difluoromethylene groups, resulting in different chemical properties and applications.
2,2-Difluoro-1,3-bis(4-chlorophenyl)propane-1,3-dione:
Uniqueness: 2,2-Difluoro-1,3-diphenylpropane-1,3-dione is unique due to the presence of difluoromethylene groups, which impart enhanced metabolic stability, lipophilicity, and bioavailability. These properties make it particularly valuable in pharmaceuticals and agrochemicals, where such characteristics are highly desirable .
Actividad Biológica
2,2-Difluoro-1,3-diphenylpropane-1,3-dione is a fluorinated derivative of 1,3-diphenylpropane-1,3-dione (also known as dibenzoylmethane). This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The introduction of fluorine atoms into organic molecules often enhances their biological properties, making them valuable in drug development and therapeutic interventions.
Chemical Structure and Properties
The chemical formula for this compound is C15H10F2O2. The presence of two fluorine atoms at the 2-position of the diketone structure significantly influences its reactivity and biological interactions.
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 270.24 g/mol |
| Boiling Point | 357.4 °C |
| Melting Point | 77-79 °C |
| Density | 1.1 g/cm³ |
Synthesis of this compound
The synthesis of this compound typically involves electrophilic fluorination of 1,3-diphenylpropane-1,3-dione using reagents such as Selectfluor or fluorine gas under controlled conditions. Studies have shown that the reaction conditions can significantly affect the yield and selectivity of difluorination .
Synthesis Overview
- Starting Material : 1,3-Diphenylpropane-1,3-dione.
- Reagents : Selectfluor or fluorine gas.
- Conditions : Reaction in acetonitrile with appropriate catalysts or bases to facilitate enolization and subsequent difluorination.
- Yield : Varies based on conditions; reported yields can exceed 60% for difluorinated products .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may influence cellular signaling pathways related to inflammation and oxidative stress.
Key Findings
- Anti-inflammatory Effects : Similar compounds have been shown to inhibit pro-inflammatory cytokines and modulate the activity of nuclear factor kappa B (NFkB) .
- Antioxidant Activity : The compound may enhance the expression of antioxidant enzymes by activating the Nrf2 pathway .
Study on HepG2 Cells
A study investigated the effects of dibenzoylmethane (the parent compound) on HepG2 cells, revealing that it increases the expression of heme oxygenase-1 (HO-1) in a concentration-dependent manner without significant cytotoxicity . This suggests a potential protective role against oxidative damage.
In Vivo Studies
In animal models, compounds similar to this compound have demonstrated protective effects against liver damage induced by carbon tetrachloride (CCl4), highlighting their potential therapeutic applications in hepatoprotection .
Propiedades
Número CAS |
365-00-4 |
|---|---|
Fórmula molecular |
C15H10F2O2 |
Peso molecular |
260.23 g/mol |
Nombre IUPAC |
2,2-difluoro-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C15H10F2O2/c16-15(17,13(18)11-7-3-1-4-8-11)14(19)12-9-5-2-6-10-12/h1-10H |
Clave InChI |
JOVRDMZVXGHYHX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















